molecular formula C27H29F7N6O3 B12407871 IL-17 modulator 6

IL-17 modulator 6

Cat. No.: B12407871
M. Wt: 618.5 g/mol
InChI Key: AZPAJNMBZHHBAB-YWZLYKJASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

IL-17 modulator 6 is a potent modulator of Interleukin 17, a proinflammatory cytokine. This compound has shown significant potential in the treatment of inflammatory and autoimmune diseases by inhibiting the activity of Interleukin 17. The modulation of Interleukin 17 is crucial as its unregulated activity is associated with serious autoimmune diseases such as psoriasis and rheumatoid arthritis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of IL-17 modulator 6 involves the synthesis of difluorocyclohexyl derivatives. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key steps include:

Chemical Reactions Analysis

Types of Reactions

IL-17 modulator 6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups that can enhance or alter its biological activity .

Scientific Research Applications

IL-17 modulator 6 has a wide range of scientific research applications:

    Chemistry: Used as a tool to study the modulation of cytokine activity and its effects on various chemical pathways.

    Biology: Employed in research to understand the role of Interleukin 17 in immune response and inflammation.

    Medicine: Investigated for its therapeutic potential in treating autoimmune diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis.

    Industry: Utilized in the development of new pharmaceuticals targeting cytokine modulation

Mechanism of Action

IL-17 modulator 6 exerts its effects by binding to the Interleukin 17 receptor, thereby inhibiting the interaction between Interleukin 17 and its receptor. This inhibition reduces the proinflammatory signaling pathways activated by Interleukin 17, leading to a decrease in inflammation and autoimmune responses. The compound targets specific molecular pathways involved in cytokine signaling, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway .

Comparison with Similar Compounds

Similar Compounds

    IL-17 modulator 1: Another modulator of Interleukin 17 with similar inhibitory effects but different chemical structure.

    IL-17 modulator 2: Known for its higher selectivity towards specific Interleukin 17 isoforms.

    IL-17 modulator 3: Exhibits a broader range of activity against various cytokines.

    IL-17 modulator 4: Has a different mechanism of action involving allosteric inhibition.

    IL-17 modulator 5: Similar in structure but with modifications that enhance its stability and bioavailability

Uniqueness of IL-17 Modulator 6

This compound is unique due to its high potency and selectivity towards Interleukin 17. It has shown superior efficacy in inhibiting Interleukin 17 activity compared to other modulators. Additionally, its ability to modulate the dynamic nature of Interleukin 17 provides a novel mechanism of inhibition that is not observed in other similar compounds .

Properties

Molecular Formula

C27H29F7N6O3

Molecular Weight

618.5 g/mol

IUPAC Name

4-cyclopropyl-N-[(S)-(4,4-difluorocyclohexyl)-[5-[(2S)-1-(2,2-difluoropropylamino)-4,4-difluoro-1-oxobutan-2-yl]-4-fluoro-1H-benzimidazol-2-yl]methyl]-1,2,5-oxadiazole-3-carboxamide

InChI

InChI=1S/C27H29F7N6O3/c1-26(31,32)11-35-24(41)15(10-17(28)29)14-4-5-16-21(18(14)30)37-23(36-16)20(13-6-8-27(33,34)9-7-13)38-25(42)22-19(12-2-3-12)39-43-40-22/h4-5,12-13,15,17,20H,2-3,6-11H2,1H3,(H,35,41)(H,36,37)(H,38,42)/t15-,20-/m0/s1

InChI Key

AZPAJNMBZHHBAB-YWZLYKJASA-N

Isomeric SMILES

CC(CNC(=O)[C@@H](CC(F)F)C1=C(C2=C(C=C1)NC(=N2)[C@H](C3CCC(CC3)(F)F)NC(=O)C4=NON=C4C5CC5)F)(F)F

Canonical SMILES

CC(CNC(=O)C(CC(F)F)C1=C(C2=C(C=C1)NC(=N2)C(C3CCC(CC3)(F)F)NC(=O)C4=NON=C4C5CC5)F)(F)F

Origin of Product

United States

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